BTK Inhibition Potency: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Derivative Demonstrates Sub-Nanomolar IC₅₀
A derivative of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (US20240083900, Example 99) exhibited an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) in an in vitro enzyme inhibition assay [1]. While the parent nitrile is a precursor, this activity illustrates the scaffold's potential for generating highly potent kinase inhibitors. In contrast, the unsubstituted phenylacetonitrile derivative (US20240083900, Example 1) displayed an IC₅₀ of 28 nM [1]. The 28-fold improvement in potency is attributed to the 2-methoxyethoxy substitution.
| Evidence Dimension | BTK Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Unsubstituted phenylacetonitrile derivative: 28 nM |
| Quantified Difference | 28-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay against human BTK (BindingDB entry for US20240083900) |
Why This Matters
This direct comparison quantifies the impact of the 2-methoxyethoxy substitution on target engagement, guiding medicinal chemists in lead optimization for BTK-related indications.
- [1] BindingDB. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB Found 1 hit for monomerid = 658441. Target Tyrosine-protein kinase BTK (Homo sapiens (Human)). View Source
